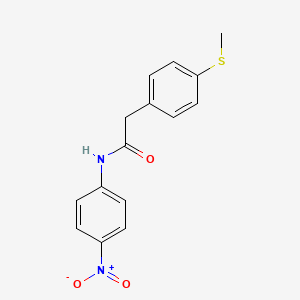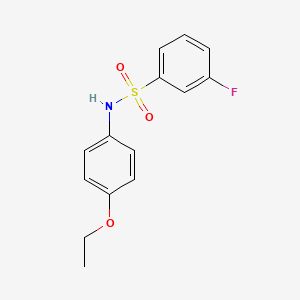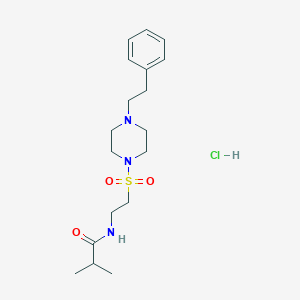
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. PEP005 is a member of the family of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant.
Wirkmechanismus
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride exerts its anti-cancer effects through several mechanisms. One of the key mechanisms is the activation of protein kinase C (PKC) isoforms, which play a critical role in regulating cell growth and survival. This compound activates PKC by binding to the C1 domain of the enzyme, which leads to downstream signaling events that ultimately result in cancer cell death. In addition, this compound has been shown to inhibit the activity of several other enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. One of the key effects is the induction of oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in the cells. This ROS accumulation ultimately leads to DNA damage and apoptosis. In addition, this compound has been shown to inhibit the activity of several enzymes involved in glycolysis, which is the process by which cancer cells generate energy. This inhibition ultimately leads to a decrease in cancer cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride in lab experiments is its specificity for cancer cells. This compound has been shown to be relatively non-toxic to healthy cells, which makes it an attractive candidate for cancer therapy. In addition, this compound has been shown to be effective in combination with other cancer therapies, which could potentially enhance its therapeutic efficacy. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride research. One potential direction is the development of more efficient synthesis methods, which could increase the availability of this compound for research purposes. Another potential direction is the exploration of this compound in combination with other cancer therapies, such as immunotherapy. In addition, further research is needed to better understand the mechanism of action of this compound and its potential applications in other types of cancer.
Synthesemethoden
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is synthesized through a multi-step process that involves the use of several chemical reagents. The first step involves the conversion of isobutyric acid into the corresponding acyl chloride, which is then reacted with N-(2-aminoethyl)-piperazine to form the intermediate product. This intermediate is then treated with p-toluenesulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to have potential therapeutic applications in the treatment of various types of cancer, including melanoma, squamous cell carcinoma, and basal cell carcinoma. Several studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells relatively unaffected. In addition, this compound has been shown to be effective in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S.ClH/c1-16(2)18(22)19-9-15-25(23,24)21-13-11-20(12-14-21)10-8-17-6-4-3-5-7-17;/h3-7,16H,8-15H2,1-2H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHJDAMZLUIHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

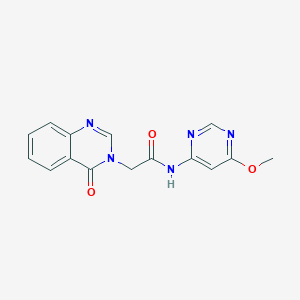
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)
![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)
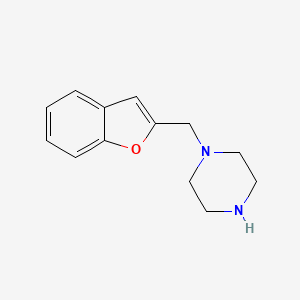
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)

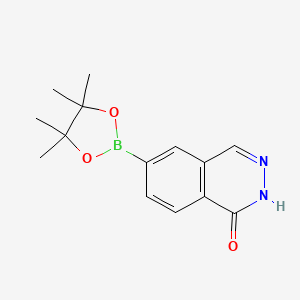

![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951605.png)
